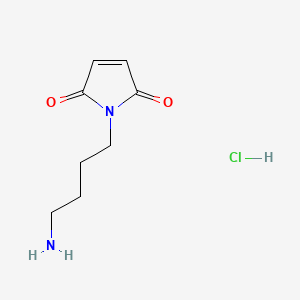

1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride

Description

Properties

IUPAC Name |

1-(4-aminobutyl)pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c9-5-1-2-6-10-7(11)3-4-8(10)12;/h3-4H,1-2,5-6,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNLQYNQWRVKDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride, also known as Agmatine, exerts modulatory action at multiple molecular targets. These targets notably include neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism.

Mode of Action

This compound interacts with its targets in a way that it can exert its modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms of cardinal importance in health and disease. It is capable of exerting its modulatory actions simultaneously at multiple targets.

Biochemical Pathways

This compound is a cationic amine formed by decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase (ADC). Its degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis. An alternative pathway, mainly in peripheral tissues, is by diamine oxidase-catalyzed oxidation into agmatine-aldehyde, which is in turn converted by aldehyde dehydrogenase into guanidinobutyrate and secreted by the kidneys.

Pharmacokinetics

Isotopic labeling of endogenous metabolites like this compound has emerged as a powerful approach to study metabolism-related biological processes. This isotopologue of agmatine can be very helpful to study the pharmacokinetics and bio-distribution of this neurotransmitter and its metabolites in vitro and in vivo or used as an internal standard in mass spectrometry measurements.

Result of Action

This compound is known for its anti-depressive, anti-nociceptive, anxiolytic, and anti-inflammatory properties, and has been found to regulate heart rate and blood pressure. This makes it a potential therapeutic agent for the treatment of hypertension, ischemia, diabetes, and other cardiovascular ailments.

Biological Activity

1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of a pyrrole ring and an amino group, which may enhance its biological activity. The molecular formula is C₇H₈N₂O₂·HCl, with a molecular weight of approximately 190.6 g/mol.

Antiproliferative Effects

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antiproliferative properties against various cancer cell lines. For instance, studies have shown that compounds related to 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione demonstrate inhibition of cell growth in human liver cancer cells (HepG-2) and breast cancer cells (MCF-7) . The mechanism behind this activity is often linked to the compound's ability to interact with cellular proteins and disrupt critical signaling pathways involved in cell proliferation.

Table 1: Antiproliferative Activity of Pyrrole Derivatives

| Compound Name | Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione | HepG-2 | ~2.0 | |

| 3-chloro-1-(4-chlorobenzyl)-4-amino | HCT-116 | 1.0–1.6 | |

| 4-amino-3-chloro-1H-pyrrole-2,5-dione | MCF-7 | <0.01 |

The biological activity of 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione may be attributed to several mechanisms:

- Inhibition of Tyrosine Kinases : Some studies suggest that pyrrole derivatives can inhibit tyrosine kinase activity, which is crucial for cancer cell signaling .

- Membrane Interaction : These compounds may interact with lipid bilayers, altering membrane dynamics and affecting cell viability .

Case Study 1: Anticancer Activity

In a study exploring the anticancer potential of pyrrole derivatives, 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione was found to significantly inhibit the growth of HepG-2 cells. The compound's mechanism involved disrupting ATP-binding sites on growth factor receptors such as EGFR and VEGFR2. Molecular docking studies indicated that this interaction stabilizes the complexes formed between the compound and these receptors, leading to reduced cell proliferation .

Case Study 2: In Vivo Studies

Further investigations included in vivo models where similar pyrrole derivatives demonstrated reduced tumor growth in chemically induced colon cancer models. The data suggested that these compounds could serve as potential therapeutic agents for targeted cancer therapies .

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of pyrrole-2,5-dione, including 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride, exhibit potential as tyrosine kinase inhibitors . These compounds have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that specific derivatives could interact with ATP-binding domains of growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), leading to antitumor effects .

Case Study:

- In vitro studies showed that certain derivatives inhibited colon cancer cell lines (e.g., HCT-116) with a growth inhibition concentration (GI50) in the nanomolar range (approximately M) .

Antioxidant Properties

The compound also exhibits antioxidant properties, which may contribute to its therapeutic potential in preventing oxidative stress-related diseases. The ability to scavenge free radicals can be beneficial in various pathological conditions .

Antimicrobial Activity

Pyrrole derivatives are known for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .

Synthesis and Structural Studies

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The structural studies often utilize techniques such as NMR spectroscopy and X-ray crystallography to confirm the compound's configuration and purity.

Synthesis Route Example:

A common synthetic route involves treating pyrrole derivatives with primary amines in ethanol, yielding the desired product through nucleophilic substitution reactions .

Toxicity and Safety Considerations

While exploring its applications, it is crucial to consider the safety profile of this compound. Hazard statements indicate potential risks such as irritation to skin and eyes (H315, H319), necessitating appropriate safety measures during handling and experimentation .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with key analogs based on substituents, chain length, and functional groups:

Physicochemical Properties

- Solubility: The hydrochloride salt in the target compound enhances aqueous solubility compared to non-ionic analogs like 1-(pent-4-en-1-yl)-1H-pyrrole-2,5-dione .

- Reactivity : The primary amine enables coupling via carbodiimide chemistry (e.g., EDC/NHS), whereas alkenyl or thiolactone derivatives rely on thiol-Michael addition or ring-opening reactions .

- Stability : Hydrochloride salts generally improve stability, but the maleimide core is susceptible to hydrolysis under basic conditions, a common limitation across all analogs .

Key Research Findings

- Synthetic Efficiency : The target compound is synthesized in high yield (≥95%) via nucleophilic substitution of maleic anhydride derivatives, similar to methods used for MI-1 .

- Toxicity Profile : Unlike MI-1, which showed antineoplastic activity in preclinical studies, the target compound is primarily a tool for bioconjugation with low cytotoxicity .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of ~200°C (decomposition), comparable to other maleimide hydrochlorides .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride, and how can reaction conditions be optimized to improve yield and purity?

The compound can be synthesized via nucleophilic substitution or condensation reactions involving maleic anhydride derivatives and aminobutyl precursors. A bio-based approach using maleic anhydride and thiolactone derivatives has been reported to yield structurally analogous maleimide compounds in high purity . Key optimizations include:

- Temperature control : Maintaining 0–5°C during amine coupling to minimize side reactions.

- Purification : Column chromatography (silica gel, methanol/dichloromethane) or recrystallization from ethanol to achieve ≥97% purity .

- Protection of the amine group : Using tert-butyloxycarbonyl (Boc) or other protective groups to prevent undesired maleimide ring opening .

Q. What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?

- NMR spectroscopy : and NMR confirm the maleimide ring (δ ~6.8–7.0 ppm for olefinic protons) and aminobutyl chain (δ ~1.5–3.0 ppm for methylene groups) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 204.65 (CHClNO) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity, noting that prolonged storage at room temperature may degrade the compound, necessitating inert atmosphere storage .

Q. What are the critical safety considerations and handling protocols for this compound based on its hazard profile?

- Hazards : Irritant (H315, H319) and harmful if swallowed (H302); use PPE (gloves, goggles) and work in a fume hood .

- Storage : Stable under inert atmosphere (argon/nitrogen) at room temperature; avoid moisture to prevent hydrolysis of the maleimide ring .

- Disposal : Neutralize with dilute sodium bicarbonate before incineration to avoid releasing toxic fumes .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data observed across different studies involving this compound?

Discrepancies may arise from:

- Purity variations : Verify purity via HPLC (>97% recommended) and exclude impurities like hydrolyzed maleimide derivatives .

- Assay conditions : Optimize buffer pH (e.g., 6.5–7.4) to stabilize the maleimide-thiol adducts critical for biological activity .

- Biological models : Compare results across cell lines (e.g., cancer vs. normal) or in vivo models, as seen in studies of structurally related kinase inhibitors like Enzastaurin Hydrochloride .

Q. What strategies are recommended for mitigating unwanted side reactions (e.g., thiol-maleimide adduct instability) when using this compound in bioconjugation studies?

- Reaction kinetics : Conduct conjugation at pH 6.5–7.0 and 4°C to favor selective thiol-maleimide coupling over hydrolysis .

- Stabilization : Add tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds and prevent retro-Michael reactions .

- Alternative linkers : Use polyethylene glycol (PEG) spacers or arylthiols to improve adduct stability in physiological conditions .

Q. In the context of polymer chemistry, how does the presence of the aminobutyl group influence the compound's utility as a building block for functionalized materials?

- Crosslinking : The primary amine enables covalent bonding with epoxy, carboxyl, or aldehyde groups in hydrogels or dendrimers .

- Functionalization : Modify the maleimide ring with thiolated peptides or fluorophores for targeted drug delivery systems .

- Thermal stability : Characterize using differential scanning calorimetry (DSC) to assess degradation temperatures (>200°C typical for maleimides) .

Q. What analytical approaches should be employed to resolve structural ambiguities or confirm regioselectivity in derivatives synthesized from this compound?

- X-ray crystallography : Resolve regiochemistry of adducts (e.g., thiol vs. amine addition) using SHELXL for refinement .

- 2D NMR (COSY, HSQC) : Assign coupling patterns to distinguish between N-alkylation and O-alkylation products .

- Isotopic labeling : Use -labeled amines to track reaction pathways in mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.